![molecular formula C10H10ClN3O B15361628 3-[(3-chlorophenyl)methoxy]-1H-pyrazol-5-amine](/img/structure/B15361628.png)
3-[(3-chlorophenyl)methoxy]-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-Chlorophenyl)methoxy]-1H-pyrazol-5-amine is a chemical compound characterized by its unique molecular structure, which includes a pyrazol ring, a chlorophenyl group, and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Chlorophenyl)methoxy]-1H-pyrazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorophenol and methanol as the primary starting materials.
Formation of Methoxy Group: The hydroxyl group of 3-chlorophenol is converted to a methoxy group through a reaction with methanol in the presence of an acid catalyst.
Formation of Pyrazol Ring: The methoxy-substituted 3-chlorophenol is then reacted with hydrazine to form the pyrazol ring.
Amination: Finally, the pyrazol ring is aminated to introduce the amine group, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure consistency and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 3-[(3-Chlorophenyl)methoxy]-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amine group to an amine derivative.
Substitution: Substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidation can yield compounds such as 3-[(3-Chlorophenyl)methoxy]-1H-pyrazol-5-one.
Reduction Products: Reduction can produce amines with different substituents.
Substitution Products: Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-[(3-Chlorophenyl)methoxy]-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism by which 3-[(3-Chlorophenyl)methoxy]-1H-pyrazol-5-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Vergleich Mit ähnlichen Verbindungen
3-[(3-Chlorophenyl)methoxy]-1H-pyrazol-5-amine is unique due to its specific structural features. Similar compounds include:
3-[(2-Chlorophenyl)methoxy]-1H-pyrazol-5-amine: Similar structure but with a different position of the chlorine atom on the phenyl ring.
3-[(3-Bromophenyl)methoxy]-1H-pyrazol-5-amine: Similar structure but with a bromine atom instead of chlorine.
3-[(3-Chlorophenyl)methoxy]-1H-pyrazol-4-amine: Similar structure but with a different position of the amine group on the pyrazol ring.
Eigenschaften
Molekularformel |
C10H10ClN3O |
|---|---|
Molekulargewicht |
223.66 g/mol |
IUPAC-Name |
3-[(3-chlorophenyl)methoxy]-1H-pyrazol-5-amine |
InChI |
InChI=1S/C10H10ClN3O/c11-8-3-1-2-7(4-8)6-15-10-5-9(12)13-14-10/h1-5H,6H2,(H3,12,13,14) |
InChI-Schlüssel |
FUKOYGGYWCRJNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)COC2=NNC(=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)ethan-1-amine](/img/structure/B15361549.png)
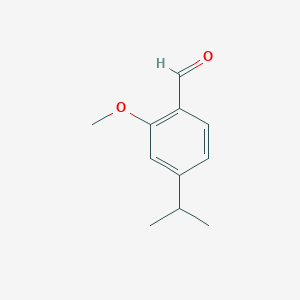
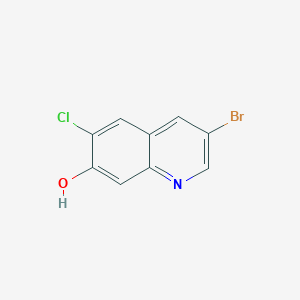

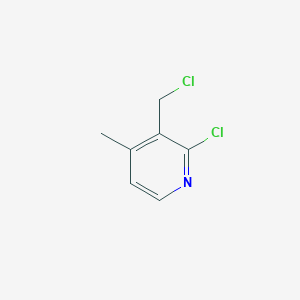

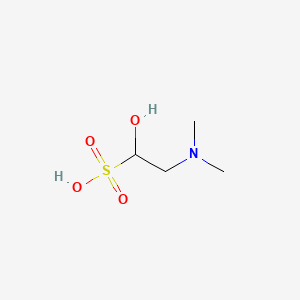
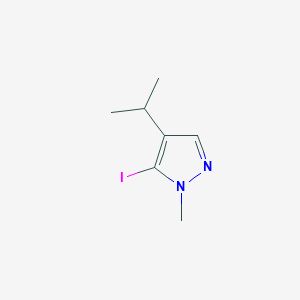
![(2R,3R,4S,5S,6R)-2-[[(1R,4aR,4bR,6'S,6aS,7R,8S,10aR,10bR,12aR)-7-hydroxy-6'-[(2S)-1-hydroxypropan-2-yl]-1,4a,10a,10b-tetramethyl-2'-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,3'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15361604.png)
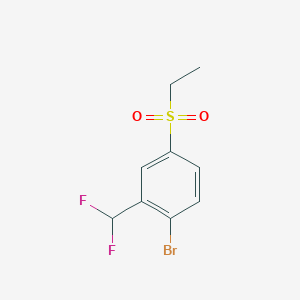
![8-Bromo-5-(methylsulfinyl)imidazo[1,5-c]pyrimidine](/img/structure/B15361617.png)
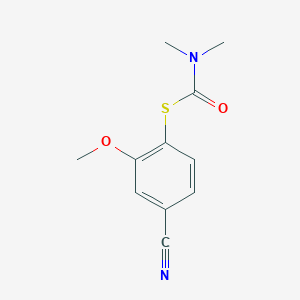
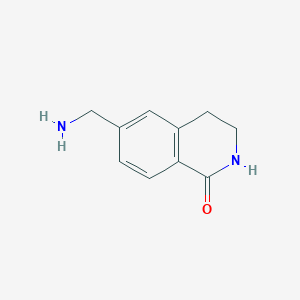
![5-(chloromethyl)-4-(thiophen-3-ylmethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B15361625.png)
